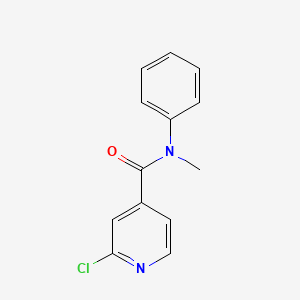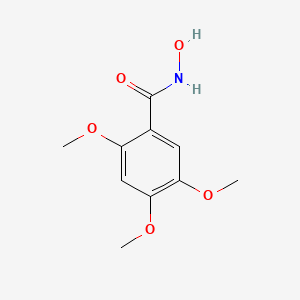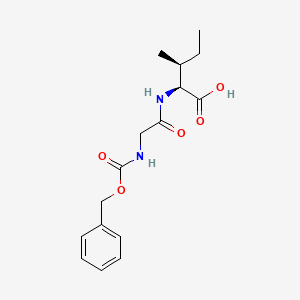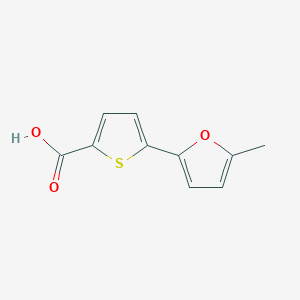
2-chloro-N-methyl-N-phenylpyridine-4-carboxamide
Overview
Description
“2-chloro-N-methyl-N-phenylpyridine-4-carboxamide” is a small molecule with the CAS Number: 1019383-16-4 . It has a molecular weight of 246.7 and is also known as CNI-1493. It has been widely studied for its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-methyl-N-phenylisonicotinamide . The InChI code for this compound is 1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis and Optimization
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, closely related to the compound of interest, has been synthesized with optimized reaction conditions, leading to high yield and purity. This process involves specific reactant ratios and controlled reaction temperatures (Song, 2007).
Catalytic Applications
- Cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives, including compounds similar to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, has been demonstrated. This process is significant for ortho-alkylation reactions in organic chemistry (Chen, Ilies, Yoshikai, & Nakamura, 2011).
Gene Expression Inhibition
- N-phenylpyridine derivatives have shown potential in inhibiting NF-kappaB and AP-1 gene expression. This finding is pivotal for understanding the regulatory mechanisms in cell signaling and gene expression (Palanki et al., 2000).
Radiochemistry Applications
- The synthesis of MK-1064, a compound structurally related to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, has been optimized for use in PET radioligand imaging of orexin-2 receptors. This demonstrates its potential in advanced medical imaging techniques (Gao, Wang, & Zheng, 2016).
Antitumor Potential
- Studies on derivatives of N-phenylpyridine carboxamides, similar to the compound , have shown promising results in antitumor activity, particularly in leukemia and colon carcinoma (Rewcastle et al., 1986).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDOLFSXIQFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)


![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)





![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
